molecular formula C20H25ClN2S2 B582635 Northioridazine Hydrochloride CAS No. 13002-81-8

Northioridazine Hydrochloride

Cat. No.: B582635
CAS No.: 13002-81-8
M. Wt: 393.004
InChI Key: MUTBGMHATDDKOY-UHFFFAOYSA-N
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Description

Northioridazine Hydrochloride is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects. This particular compound is characterized by the presence of a methylsulfanyl group and a piperidin-2-ylethyl side chain, which contribute to its unique chemical and biological properties.

Mechanism of Action

Target of Action

Northioridazine Hydrochloride, also known as Thioridazine, primarily targets postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in regulating mood, behavior, and cognition .

Mode of Action

This compound interacts with its targets by blocking the dopaminergic D1 and D2 receptors . It also blocks the alpha-adrenergic effect and depresses the release of hypothalamic and hypophyseal hormones . This interaction results in changes in basal metabolism, body temperature, wakefulness, and vasomotor tone .

Biochemical Pathways

The compound affects the dopaminergic pathways in the brain, particularly the mesolimbic pathway . By blocking the D1 and D2 receptors, it disrupts the normal functioning of these pathways, leading to alterations in mood, behavior, and cognition .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed orally, but the bioavailability is incomplete . The compound is metabolized in the liver, at least partly mediated by CYP2D6 . The elimination half-life is 21-24 hours, and it is excreted in the feces .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis in certain cancer cells . It has been shown to suppress tumor growth activity by targeting the PI3K/Akt/mTOR/p70S6K signaling pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action due to potential drug-drug interactions . Furthermore, individual patient characteristics such as genetic variations in the CYP2D6 enzyme can influence the drug’s metabolism and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Northioridazine Hydrochloride typically involves the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

    Attachment of the Piperidin-2-ylethyl Side Chain: The piperidin-2-ylethyl side chain is attached through an alkylation reaction using a piperidine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Northioridazine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides and sulfones.

    Reduction: The phenothiazine core can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced phenothiazine derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Northioridazine Hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other phenothiazine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems.

    Medicine: Investigated for its antipsychotic and antiemetic properties.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Comparison with Similar Compounds

Similar Compounds

    Thioridazine: Another phenothiazine derivative with similar antipsychotic properties.

    Chlorpromazine: A well-known phenothiazine used in the treatment of schizophrenia.

    Fluphenazine: A potent antipsychotic phenothiazine derivative.

Uniqueness

Northioridazine Hydrochloride is unique due to the presence of the methylsulfanyl group and the piperidin-2-ylethyl side chain, which confer distinct pharmacological properties compared to other phenothiazine derivatives. These structural features may result in differences in receptor binding affinity, metabolic stability, and overall therapeutic efficacy.

Properties

IUPAC Name

2-methylsulfanyl-10-(2-piperidin-2-ylethyl)phenothiazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2S2.ClH/c1-23-16-9-10-20-18(14-16)22(13-11-15-6-4-5-12-21-15)17-7-2-3-8-19(17)24-20;/h2-3,7-10,14-15,21H,4-6,11-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTBGMHATDDKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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